molecular formula C23H35N3O5S B161002 Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester CAS No. 134574-90-6

Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester

Cat. No. B161002
M. Wt: 465.6 g/mol
InChI Key: IDQPMCPZIOMXJM-YDHSSHFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester (fMLF) is a synthetic peptide that is commonly used in scientific research. It is a potent chemoattractant for neutrophils and is widely used to study the mechanisms of inflammation and immune response.

Mechanism Of Action

FMLF acts by binding to a specific receptor on the surface of neutrophils called the formyl peptide receptor 1 (FPR1). The binding of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester to FPR1 triggers a series of intracellular signaling events that ultimately lead to the activation of the neutrophil and its migration to the site of infection or injury.

Biochemical And Physiological Effects

The activation of neutrophils by Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester leads to a number of biochemical and physiological effects. These include the production of reactive oxygen species (ROS), the release of enzymes and cytokines, and the phagocytosis of invading pathogens. These effects are important for the body's defense against infection and injury.

Advantages And Limitations For Lab Experiments

FMLF has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, which makes it a useful tool for studying the mechanisms of inflammation and immune response. It is also relatively easy to synthesize using SPPS.
However, there are also some limitations to the use of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in lab experiments. It is a synthetic peptide and may not accurately reflect the effects of natural chemoattractants. Additionally, the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester may be influenced by the experimental conditions, such as the concentration of the peptide and the type of cells used.

Future Directions

There are several future directions for research on Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester. One area of interest is the development of new synthetic peptides that are more potent and selective than Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester. Another area of interest is the study of the role of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in other physiological processes, such as wound healing and cancer metastasis. Additionally, the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester on other types of immune cells, such as macrophages and dendritic cells, warrant further investigation.
Conclusion
In conclusion, Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester is a synthetic peptide that is widely used in scientific research to study the mechanisms of inflammation and immune response. It is synthesized using SPPS and acts by binding to a specific receptor on the surface of neutrophils. The activation of neutrophils by Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester leads to a number of biochemical and physiological effects, which are important for the body's defense against infection and injury. While there are some limitations to the use of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in lab experiments, it remains a useful tool for studying the mechanisms of inflammation and immune response.

Synthesis Methods

FMLF is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to obtain the final product. The synthesis of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester requires the use of specialized equipment and expertise, and it is typically carried out in a laboratory setting.

Scientific Research Applications

FMLF is widely used in scientific research to study the mechanisms of inflammation and immune response. It is a potent chemoattractant for neutrophils, which are a type of white blood cell that plays a key role in the body's defense against infection and injury. By studying the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester on neutrophils, researchers can gain insights into the mechanisms of inflammation and immune response.

properties

CAS RN

134574-90-6

Product Name

Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester

Molecular Formula

C23H35N3O5S

Molecular Weight

465.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]-formylamino]-2-methyl-3-phenylpropanoate

InChI

InChI=1S/C23H35N3O5S/c1-16(2)13-19(25-20(28)18(24)11-12-32-5)21(29)26(15-27)23(3,22(30)31-4)14-17-9-7-6-8-10-17/h6-10,15-16,18-19H,11-14,24H2,1-5H3,(H,25,28)/t18-,19-,23-/m0/s1

InChI Key

IDQPMCPZIOMXJM-YDHSSHFGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C=O)[C@@](C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)N

SMILES

CC(C)CC(C(=O)N(C=O)C(C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)N

Canonical SMILES

CC(C)CC(C(=O)N(C=O)C(C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)N

Other CAS RN

134574-90-6

sequence

MLX

synonyms

CHO-Met-Leu-(alpha-methyl)Phe-O-Me
formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl este

Origin of Product

United States

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